5-Bromo-2,3-dichlorophenol
Overview
Description
5-Bromo-2,3-dichlorophenol is an organohalogen compound with the molecular formula C6H3BrCl2O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichlorophenol typically involves the halogenation of phenol. One common method is the electrophilic aromatic substitution reaction, where phenol reacts with bromine and chlorine in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C to control the reaction rate and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of bromine and chlorine to phenol under optimized conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less halogenated phenols.
Substitution: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-Bromo-2,3-dichlorophenol is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dichlorophenol involves its interaction with biological molecules. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and proteins critical for cellular functions .
Comparison with Similar Compounds
2,3-Dichlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-chlorophenol: Contains one less chlorine atom, affecting its chemical properties and reactivity.
2,4,6-Trichlorophenol: Has three chlorine atoms, making it more hydrophobic and less soluble in water
Uniqueness: 5-Bromo-2,3-dichlorophenol’s unique combination of bromine and chlorine atoms provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
5-bromo-2,3-dichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAKFKYMZGLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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